H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2
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Overview
Description
The compound H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 is a synthetic peptide composed of multiple DL-amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of each DL-amino acid to the growing peptide chain. This is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids in a controlled manner. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is then purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at specific amino acid residues like histidine or methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also be used to investigate the effects of DL-amino acids on peptide properties.
Biology
In biology, the peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It can also serve as a tool to investigate the role of specific amino acid residues in biological processes.
Medicine
In medicine, synthetic peptides like this one are explored for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and versatility.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Uniqueness
The uniqueness of H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 lies in its specific sequence of DL-amino acids, which can impart unique structural and functional properties. This sequence can influence the peptide’s stability, folding, and interactions with other molecules, making it a valuable tool for various scientific and industrial applications.
Properties
Molecular Formula |
C87H143N25O20 |
---|---|
Molecular Weight |
1859.2 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-(2-aminopropanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-N-[1-[[1-[[1-[2-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C87H143N25O20/c1-15-47(10)67(83(129)106-66(46(8)9)82(128)109-69(51(14)114)86(132)112-36-24-30-61(112)78(124)98-54(28-21-33-95-87(92)93)73(119)108-68(50(13)113)85(131)110-34-22-29-60(110)70(91)116)107-77(123)59(40-63(90)115)100-72(118)49(12)97-74(120)57(38-52-25-17-16-18-26-52)102-75(121)56(37-43(2)3)101-76(122)58(39-53-41-94-42-96-53)103-80(126)64(44(4)5)105-81(127)65(45(6)7)104-79(125)62-31-23-35-111(62)84(130)55(27-19-20-32-88)99-71(117)48(11)89/h16-18,25-26,41-51,54-62,64-69,113-114H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,115)(H2,91,116)(H,94,96)(H,97,120)(H,98,124)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,126)(H,104,125)(H,105,127)(H,106,129)(H,107,123)(H,108,119)(H,109,128)(H4,92,93,95) |
InChI Key |
GIZDBAQDDXYVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
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